N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c22-15-8-6-14(7-9-15)11-23-19(26)13-29-20-17-4-1-5-18(17)25(21(27)24-20)12-16-3-2-10-28-16/h6-9,16H,1-5,10-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFYJRGGDXWMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Monoamine Receptors : It has been suggested that this class of compounds may inhibit the activity of monoamine receptors such as serotonin receptors (5-HT2A), which are implicated in neuropsychiatric disorders like schizophrenia and depression .
- Enzyme Inhibition : Some derivatives exhibit potent inhibition of enzymes involved in metabolic pathways. For example, compounds with similar structures have shown effectiveness in inhibiting carbonic anhydrase and other key enzymes .
Pharmacological Properties
The pharmacological profiling of this compound includes:
| Property | Description |
|---|---|
| Solubility | Soluble in polar solvents like ethanol and DMSO |
| Stability | Stable under standard laboratory conditions |
| Toxicity | Preliminary studies suggest low toxicity at therapeutic doses |
Study 1: Neuropsychiatric Applications
In a study examining the effects of compounds on serotonin receptors, it was found that similar thioacetamides showed significant binding affinity to 5-HT2A receptors. This suggests potential use in treating disorders such as anxiety and depression .
Study 2: Enzyme Inhibition
A recent investigation into enzyme inhibitors revealed that derivatives of the compound exhibited promising results in inhibiting human carbonic anhydrase. This could lead to applications in managing conditions like glaucoma and edema .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
